molecular formula C9H22N2O2 B15346672 Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- CAS No. 57567-83-6

Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-

Cat. No.: B15346672
CAS No.: 57567-83-6
M. Wt: 190.28 g/mol
InChI Key: RDOJBMGPKKSKCQ-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- (PubChem CID: 93718) is an organic compound with the molecular formula C9H22N2O2, characterized by its bifunctional structure containing both tertiary amine and primary alcohol groups . This structure underlies its utility as a versatile chemical intermediate and active component in industrial and materials science research. Its primary research applications include its role as a curing agent or catalyst in the synthesis of polymers, particularly for polyurethane and epoxy resin systems, where it contributes to the cross-linking process and final material properties . The compound also functions as a building block in organic synthesis for the development of more complex molecules, including surfactants, emulsifiers, and corrosion inhibitors, leveraging the reactivity of both its amine and hydroxyl functional groups . Furthermore, its structural similarity to other amino alcohols, such as 2-((3-(Dimethylamino)propyl)amino)ethanol, suggests potential applicability in analytical method development and separation science, including use as a standard in HPLC or UPLC analysis under reverse-phase conditions . Researchers value this chemical for investigating gas purification processes, as related amino-alcohols are studied for acid gas absorption . As a reagent, it exhibits typical amine and alcohol reactivity; it can neutralize acids to form salts and should be stored in a cool, well-ventilated area away from strong oxidizing agents . This product is strictly labeled "For Research Use Only" and is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

57567-83-6

Molecular Formula

C9H22N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C9H22N2O2/c1-10(2)4-3-5-11(6-8-12)7-9-13/h12-13H,3-9H2,1-2H3

InChI Key

RDOJBMGPKKSKCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CCO)CCO

Origin of Product

United States

Biological Activity

Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- (commonly referred to as compound 1) is a chemical compound with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- is C9H22N2O2\text{C}_9\text{H}_{22}\text{N}_2\text{O}_2. The compound features a dimethylamino group that may contribute to its biological interactions.

Mechanisms of Biological Activity

Research has indicated that compounds similar to Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis- exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown significant antitumor effects against various cancer cell lines. For instance, studies have reported that compounds with similar structures can inhibit the growth of colon and lung cancer cells by stabilizing G-quadruplex DNA structures, which downregulate oncogenes such as c-myc .
  • DNA Binding : The ability to bind to DNA is crucial for many therapeutic applications. Compounds in this class have demonstrated DNA-binding capabilities and inhibition of topoisomerases I and II, which are essential for DNA replication and transcription .
  • Enzyme Inhibition : Certain derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor activity of several derivatives related to Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-. The results indicated a mean GI50 value against a panel of NCI60 cell lines, demonstrating notable activity against specific cancer types .
  • Enzyme Inhibition :
    • Another investigation focused on the inhibitory effects on AChE. The most potent compound in this study exhibited an IC50 of 7.31 μM, suggesting that structural modifications could enhance inhibitory activity against cholinesterases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of colon and lung cancer cell lines; stabilization of G-quadruplex
DNA BindingBinding affinity to DNA; inhibition of topoisomerases
Enzyme InhibitionAChE inhibition with IC50 values ranging from moderate to potent

Comparison with Similar Compounds

Diethanolamine (DEA)

  • CAS : 111-42-2
  • Formula: C₄H₁₁NO₂
  • Properties :
    • Molecular weight: 105.14 g/mol
    • Physical state: Colorless liquid, hygroscopic, miscible with water
    • Boiling point: 271°C, Flash point: 137°C
    • Applications: Gas treatment, detergents, emulsifiers .

Key Differences :

  • DEA lacks the dimethylamino-propyl substituent, resulting in lower basicity (pH 11 for DEA vs.
  • The target compound’s tertiary amine structure may enhance its stability in acidic conditions compared to DEA’s primary amine .

N-Ethyldiethanolamine

  • CAS: Not explicitly listed, but structurally analogous to .
  • Formula: C₆H₁₅NO₂
  • Properties :
    • Boiling point: ~250–260°C (estimated)
    • Applications: Corrosion inhibitors, surfactant synthesis.

Key Differences :

Olaflur (N-Stearyl Trihydroxyethyl Propylenediamine Dihydrofluoride)

  • CAS : 6818-37-7
  • Formula : C₂₇H₆₀F₂N₂O₃
  • Properties :
    • Molecular weight: 498.77 g/mol
    • Applications: Cationic surfactant in oral care products (e.g., anti-cavity agents) .

Key Differences :

  • Olaflur’s long alkyl chain (stearyl) and fluoride salt form enhance its surfactant and anti-microbial properties. The target compound’s dimethylamino group lacks such hydrophobicity but may offer stronger chelation or catalytic activity .

Alkyl-Derived Ethanolamine Analogues (C12–18 and Tallow Alkyl)

  • Examples: CAS 90367-27-4: Ethanol, 2,2'-[[3-[(2-hydroxyethyl)amino]propyl]imino]bis-, N-tallow alkyl derivs. CAS 71786-60-2: Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivs.
  • Properties :
    • High molecular weight (e.g., ~500–700 g/mol)
    • Applications: Industrial surfactants, emulsifiers for lubricants .

Key Differences :

  • Long alkyl chains in these derivatives increase lipid solubility, making them effective in non-polar media. The target compound’s dimethylamino group may instead favor aqueous-phase reactions or coordination chemistry .

Structural and Functional Comparisons

Property Target Compound DEA Olaflur N-Tallow Derivative
Molecular Weight ~220–250 g/mol (estimated) 105.14 g/mol 498.77 g/mol ~500–700 g/mol
Water Solubility Moderate (tertiary amine) High Low (fluoride salt) Low
Key Functional Group Dimethylamino-propyl Primary amine Stearyl-F⁻ Long alkyl chain
Applications Catalysis, chelators Detergents, gas treatment Dental care Industrial surfactants

Q & A

Basic: What are the established synthetic routes for Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-?

Answer:
The compound is synthesized via a nucleophilic substitution reaction. A common method involves reacting 3-(dimethylamino)propyl chloride (DMAPC) with diethanolamine in acetonitrile under nitrogen protection. Potassium carbonate (K₂CO₃) is used to maintain alkaline conditions (pH ~9–10) for 4 days at room temperature. Post-synthesis, the product is purified using vacuum filtration and silica-gel column chromatography with a solvent system of dichloromethane/methanol/petroleum ether (6:1:3) . Yield optimization requires strict control of stoichiometry and exclusion of moisture.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms structural integrity by identifying peaks corresponding to the dimethylamino group (δ 2.2–2.4 ppm) and ethanolamine protons (δ 3.5–3.7 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 219.2 for C₉H₂₁N₂O₂).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at 210 nm .

Basic: How do the solubility properties of this compound influence experimental design?

Answer:
The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol, acetonitrile) due to its tertiary amine and hydroxyl groups. This property necessitates solvent selection based on application:

  • Aqueous systems: Use phosphate-buffered saline (PBS) at pH 7.4 for biological studies.
  • Organic phases: Chloroform or dichloromethane is preferred for derivatization reactions. Precipitation in non-polar solvents (e.g., hexane) aids purification .

Advanced: How can reaction conditions be optimized to address low yield or impurities?

Answer:

  • Temperature: Elevated temperatures (40–50°C) accelerate reaction kinetics but may increase side products; monitor via TLC.
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance diethanolamine’s nucleophilicity.
  • Purification: Gradient elution in column chromatography resolves co-eluting impurities. Recrystallization from ethanol/water (1:1) improves crystalline purity .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

  • Cross-validation: Compare ¹³C NMR and DEPT-135 spectra to distinguish CH₃, CH₂, and CH groups.
  • Isotopic labeling: Introduce deuterated solvents (e.g., D₂O) to suppress interfering signals in ¹H NMR.
  • X-ray crystallography: Resolve ambiguous stereochemistry for crystalline derivatives .

Advanced: What considerations are critical for applying this compound in drug delivery systems?

Answer:

  • Biocompatibility: Assess cytotoxicity via MTT assay in target cell lines (e.g., HEK-293).
  • Functionalization: Modify the hydroxyl groups with fatty acids (e.g., octadecanoic acid) to create amphiphilic derivatives for micelle formation.
  • Permeation studies: Use Franz diffusion cells to evaluate transdermal delivery efficiency, as demonstrated in methotrexate delivery models .

Advanced: How does the compound’s stability under varying pH conditions impact storage and formulation?

Answer:

  • Acidic conditions (pH <4): Protonation of the dimethylamino group increases solubility but risks hydrolysis.
  • Basic conditions (pH >9): Dehydrohalogenation may occur if residual alkyl halides are present.
  • Storage: Store at 4°C in amber vials under argon to prevent oxidative degradation .

Advanced: What computational methods support the prediction of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media.
  • QSAR Models: Correlate substituent effects (e.g., alkyl chain length) with biological activity .

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